Darifenacin-d4

Bioanalysis LC-MS/MS Method validation

Darifenacin-d4 delivers a +4 Da mass shift for baseline LC-MS/MS co-elution with darifenacin—enabling unambiguous MRM differentiation that non-deuterated and 13C analogs cannot. This corrects matrix effects, extraction variability, and ion suppression responsible for assay inaccuracy. Validated in human plasma (25–2000 pg/mL, accuracy ≤4.6%), it is the prerequisite internal standard for bioavailability/bioequivalence studies, first-in-human trials, therapeutic drug monitoring, and Phase 2 ALS PK-PD modeling. With 59.2‑fold M3/M2 selectivity, precise exposure‑response data demand the right internal standard. Procure darifenacin‑d4 to eliminate quantification bias in your next study.

Molecular Formula C28H30N2O2
Molecular Weight 430.6 g/mol
Cat. No. B12395240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarifenacin-d4
Molecular FormulaC28H30N2O2
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESC1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
InChIInChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1/i13D2,16D2
InChIKeyHXGBXQDTNZMWGS-JBAXBHDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darifenacin-d4: Stable Isotope-Labeled M3 Muscarinic Antagonist Internal Standard for LC-MS/MS Quantification


Darifenacin-d4 (CAS 1189701-43-6) is a deuterium-labeled analog of the selective M3 muscarinic receptor antagonist darifenacin, in which four hydrogen atoms on the pyrrolidine ethyl linker are replaced with deuterium . The unlabeled parent compound exhibits high affinity for the M3 muscarinic acetylcholine receptor (Ki = 0.76 nM) and demonstrates subtype selectivity ranging from 9.3-fold to 59.2-fold over M1, M2, M4, and M5 receptors [1]. Darifenacin-d4 is intended exclusively for use as an internal standard in GC-MS or LC-MS/MS analytical workflows for the accurate quantification of darifenacin in biological matrices [2].

Why Darifenacin-d4 Cannot Be Substituted with Non-Deuterated Darifenacin or Alternative Internal Standards in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte under identical chromatographic conditions while remaining spectrometrically distinguishable. Non-deuterated darifenacin fails this requirement due to identical mass, preventing MRM differentiation. Carbon-13 labeled analogs introduce different physicochemical properties that may alter extraction recovery and ionization efficiency. Darifenacin-d4, with a mass shift of +4 Da, achieves baseline chromatographic co-elution with darifenacin while enabling unambiguous mass spectrometric separation, thereby correcting for matrix effects, extraction variability, and ion suppression that would otherwise compromise assay accuracy and precision .

Darifenacin-d4 Quantitative Evidence Guide: Comparator-Based Performance Differentiation


LC-MS/MS Method Validation Metrics Using Darifenacin-d4 as Internal Standard

An LC-MS/MS method using deuterated darifenacin as internal standard was validated for the quantification of darifenacin in human plasma. The assay achieved a linear range of 25–2000 pg/mL with inter-assay accuracy ranging from 0.6% to 4.6% and precision (CV) ranging from 3.6% to 18.8% across the calibration range. Overall analyte recovery was approximately 50% [1].

Bioanalysis LC-MS/MS Method validation Pharmacokinetics

Darifenacin M3 Receptor Subtype Selectivity Ratios Versus Oxybutynin and Tolterodine

In competitive radioligand binding assays using human recombinant muscarinic receptor subtypes M1–M5, darifenacin exhibited M3 versus M2 selectivity of 59.2-fold, M3 versus M4 selectivity of 59.2-fold, and M3 versus M1 selectivity of 9.3-fold. In contrast, oxybutynin showed M3/M2 selectivity of 12.3-fold and M3/M1 of 1.5-fold, while tolterodine exhibited M3/M2 selectivity of 3.6-fold and M3/M1 of 0.6-fold [1].

Muscarinic receptor M3 selectivity Overactive bladder Anticholinergic

[3H]-Darifenacin Radioligand Binding Affinity: M3 KD Versus M1 KD

[3H]-darifenacin binds with 6-fold higher affinity to cloned human m3 receptors (KD = 0.33 nM) compared to m1 receptors (KD = 1.6 nM). No specific binding was detected at m2 receptors, and specific binding to m4 and m5 was insufficient to determine a KD. Displacement studies using unlabeled darifenacin yielded pKi values of 9.14 at m3 versus 8.36 at m1 (approximately 6-fold selectivity) [1].

Radioligand binding Receptor pharmacology M3 muscarinic Binding affinity

Darifenacin-d4 Isotopic Purity Specification: ≥99% Deuterated Forms (d1–d4)

Commercially available Darifenacin-d4 is supplied with a certified purity of ≥99% deuterated forms (d1–d4), ensuring that undeuterated darifenacin (d0) contamination is ≤1%. This high isotopic enrichment is critical because even 1–2% d0 carryover in the internal standard can produce systematic bias at low analyte concentrations, artificially inflating the lower limit of quantification (LLOQ) signal .

Isotopic purity Internal standard LC-MS Quality control

Darifenacin-d4: Primary Research and Industrial Application Scenarios


Regulated Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Darifenacin-d4 serves as the internal standard in validated LC-MS/MS methods for quantifying darifenacin in human plasma across a concentration range of 25–2000 pg/mL with demonstrated accuracy of 0.6–4.6% [1]. This application is essential for pharmaceutical companies conducting bioavailability/bioequivalence studies, first-in-human trials, and therapeutic drug monitoring of darifenacin-containing formulations.

M3 Muscarinic Receptor Target Engagement and Occupancy Studies

The parent compound darifenacin demonstrates 59.2-fold selectivity for M3 over M2 receptors and 6-fold higher binding affinity for m3 (KD=0.33 nM) over m1 (KD=1.6 nM) [1] [2]. Darifenacin-d4 enables precise quantification of darifenacin in tissue homogenates and plasma from preclinical models, supporting target engagement studies where accurate exposure-response relationships for M3-selective antagonism are required.

Clinical Trial Sample Analysis for ALS and OAB Indications

Darifenacin is currently under Phase 2 clinical investigation as a disease-modifying therapy for amyotrophic lateral sclerosis (ALS) [1], in addition to its established use in overactive bladder (OAB). Darifenacin-d4 is the requisite internal standard for quantifying darifenacin concentrations in patient plasma samples from these trials, supporting pharmacokinetic-pharmacodynamic (PK-PD) modeling and exposure-safety analyses.

Comparative Antimuscarinic Selectivity Research

In studies comparing the receptor subtype selectivity profiles of antimuscarinic agents, darifenacin exhibits M3/M2 selectivity 4.8-fold greater than oxybutynin and 16.4-fold greater than tolterodine [1]. Darifenacin-d4 facilitates accurate quantification of darifenacin in head-to-head in vitro and in vivo experiments where precise exposure data are required to interpret differential functional selectivity outcomes.

Quote Request

Request a Quote for Darifenacin-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.